![molecular formula C6H12N2O2 B177807 (S)-Piperazine-2-carboxylic acid methyl ester CAS No. 198992-49-3](/img/structure/B177807.png)
(S)-Piperazine-2-carboxylic acid methyl ester
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Description
“(S)-Piperazine-2-carboxylic acid methyl ester” is a type of ester. Esters are derived from carboxylic acids where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .
Molecular Structure Analysis
The molecular structure of esters, including “this compound”, is relatively simple . The ester group (COO) is attached to a carbon chain ®, and a methyl group (CH3) is attached to the oxygen in the ester group . The chemical formula for a general methyl ester is RCOOCH3, where R is any alkyl group .
Chemical Reactions Analysis
Esters, including “this compound”, can undergo several types of reactions. One common reaction is esterification, where an alcohol and a carboxylic acid react in the presence of an acid catalyst to form an ester . Another reaction pathway involves the reaction of acid chlorides with alcohols to yield an ester .
Physical And Chemical Properties Analysis
Esters, including “this compound”, have certain physical and chemical properties. They are polar molecules but do not have a hydrogen atom attached directly to an oxygen atom, so they cannot engage in intermolecular hydrogen bonding with one another . This results in considerably lower boiling points than their isomeric carboxylic acids counterparts .
Mechanism of Action
Future Directions
Recent research has focused on the green and sustainable production of various chemicals from fatty acid methyl esters, including oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation reactions . This suggests potential future directions for the use and synthesis of esters like “(S)-Piperazine-2-carboxylic acid methyl ester”.
properties
IUPAC Name |
methyl (2S)-piperazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-10-6(9)5-4-7-2-3-8-5/h5,7-8H,2-4H2,1H3/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQZNBWVRPKMKN-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426589 |
Source
|
Record name | Methyl (2S)-piperazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
198992-49-3 |
Source
|
Record name | Methyl (2S)-piperazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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